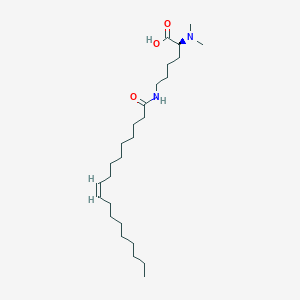
N2,N2-Dimethyl-N6-oleoyl-DL-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2,N2-Dimethyl-N6-oleoyl-DL-lysine, also known as DM-OLE-Lysine, is a synthetic lipidic amino acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes in the body. DM-OLE-Lysine has been shown to possess unique biochemical and physiological properties that make it a promising tool for studying various cellular processes and pathways.
作用機序
The mechanism of action of N2,N2-Dimethyl-N6-oleoyl-DL-lysinee is not fully understood, but it is believed to involve the modulation of lipid metabolism and signaling pathways. This compound has been shown to activate PPAR gamma, which in turn regulates the expression of genes involved in lipid metabolism and insulin sensitivity. N2,N2-Dimethyl-N6-oleoyl-DL-lysinee has also been shown to inhibit the activity of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis, and to stimulate the activity of carnitine palmitoyltransferase 1 (CPT1), an enzyme involved in fatty acid oxidation.
生化学的および生理学的効果
N2,N2-Dimethyl-N6-oleoyl-DL-lysinee has been shown to have a variety of biochemical and physiological effects, including the modulation of lipid metabolism, insulin sensitivity, and inflammation. This compound has been shown to reduce triglyceride levels and improve insulin sensitivity in animal models of obesity and type 2 diabetes. N2,N2-Dimethyl-N6-oleoyl-DL-lysinee has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).
実験室実験の利点と制限
One of the main advantages of N2,N2-Dimethyl-N6-oleoyl-DL-lysinee is its ability to modulate lipid metabolism and signaling pathways, which makes it a useful tool for studying various cellular processes and pathways. However, there are also some limitations to using this compound in lab experiments. For example, N2,N2-Dimethyl-N6-oleoyl-DL-lysinee is a relatively new compound, and its effects on human health and disease are not fully understood. Additionally, N2,N2-Dimethyl-N6-oleoyl-DL-lysinee is a lipidic compound, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on N2,N2-Dimethyl-N6-oleoyl-DL-lysinee. One area of research involves exploring the potential therapeutic applications of this compound in the treatment of obesity, type 2 diabetes, and other metabolic disorders. Another area of research involves studying the effects of N2,N2-Dimethyl-N6-oleoyl-DL-lysinee on lipid metabolism and signaling pathways in different cell types and tissues. Additionally, future research could focus on developing new synthetic derivatives of N2,N2-Dimethyl-N6-oleoyl-DL-lysinee with improved pharmacokinetic and pharmacodynamic properties.
合成法
N2,N2-Dimethyl-N6-oleoyl-DL-lysinee can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. The most commonly used method involves the coupling of N2,N2-dimethyl-L-lysine with oleic acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using chromatography techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
科学的研究の応用
N2,N2-Dimethyl-N6-oleoyl-DL-lysinee has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves using N2,N2-Dimethyl-N6-oleoyl-DL-lysinee as a tool for studying lipid metabolism and signaling pathways. This compound has been shown to modulate lipid metabolism by regulating the activity of key enzymes involved in lipid synthesis and degradation. N2,N2-Dimethyl-N6-oleoyl-DL-lysinee has also been shown to activate peroxisome proliferator-activated receptor (PPAR) gamma, a nuclear receptor that plays a crucial role in regulating lipid metabolism and insulin sensitivity.
特性
CAS番号 |
17196-51-9 |
|---|---|
製品名 |
N2,N2-Dimethyl-N6-oleoyl-DL-lysine |
分子式 |
C26H50N2O3 |
分子量 |
438.7 g/mol |
IUPAC名 |
(2S)-2-(dimethylamino)-6-[[(Z)-octadec-9-enoyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H50N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25(29)27-23-20-19-21-24(26(30)31)28(2)3/h11-12,24H,4-10,13-23H2,1-3H3,(H,27,29)(H,30,31)/b12-11-/t24-/m0/s1 |
InChIキー |
PPYOSYACEILSKE-IPYQYMIDSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(C)C |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
その他のCAS番号 |
17196-51-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



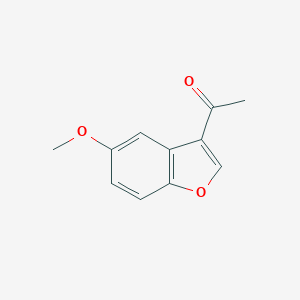
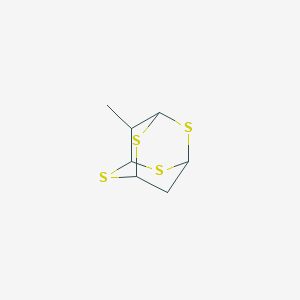
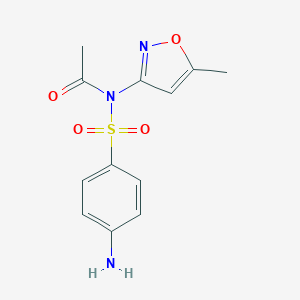
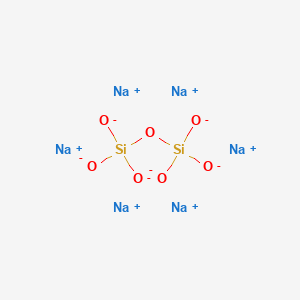
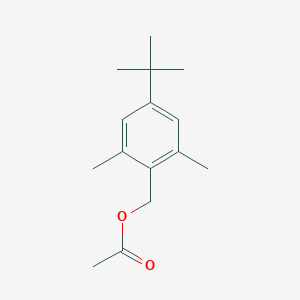
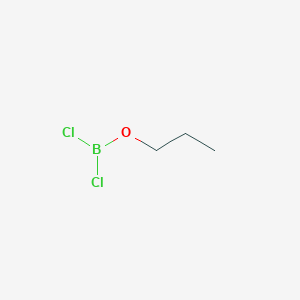
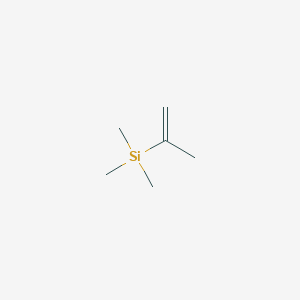
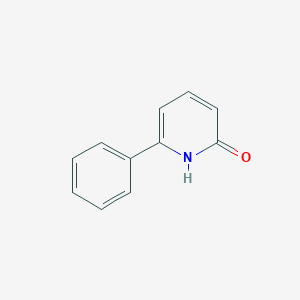
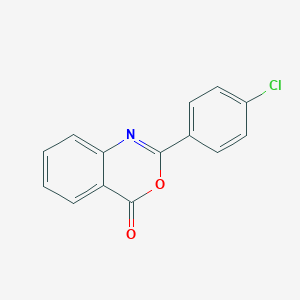
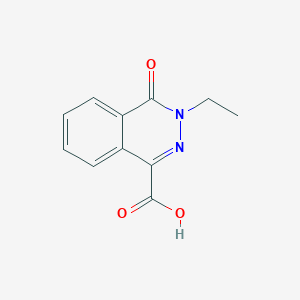
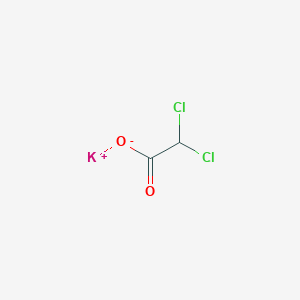
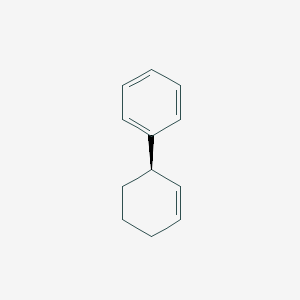
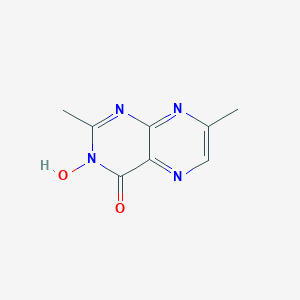
![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)